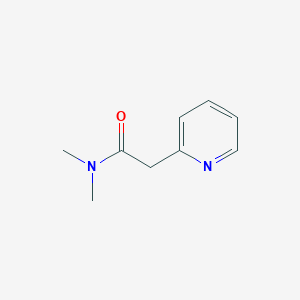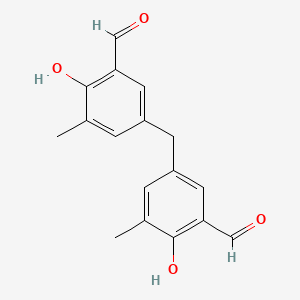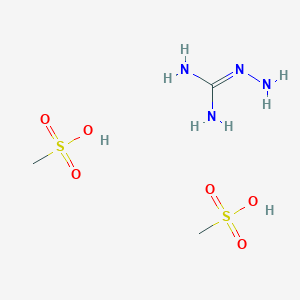
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, characterized by the presence of a methyl group at the 3-position. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction between maleic anhydride and isoprene . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Hydrolysis: Reacts with water to form the corresponding tetrahydrophthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Requires water or aqueous solutions, often under acidic or basic conditions.
Esterification: Involves alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrophthalic derivatives.
Hydrolysis: Tetrahydrophthalic acid.
Esterification: Tetrahydrophthalic esters.
Applications De Recherche Scientifique
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used as a curing agent for epoxy resins and in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5,6-Tetrahydrophthalic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- Hexahydro-4-methylphthalic anhydride
- Phthalic anhydride
Uniqueness
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its behavior in various chemical reactions and its suitability for specific applications .
Propriétés
Numéro CAS |
25417-09-8 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3 |
Clé InChI |
WPVDAEVIRRJGHN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl-](/img/structure/B8532160.png)


![5-Ethynyl-7-(Beta-D-Ribofuranosyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B8532177.png)


![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)



![N-[1-(4-Nitrophenyl)-2-propoxyethylidene]hydroxylamine](/img/structure/B8532251.png)


